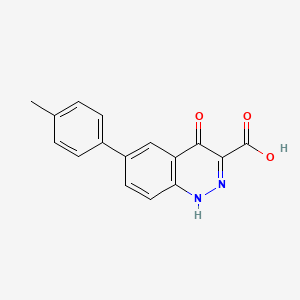![molecular formula C11H17BrOSi B11846810 Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C10H15BrOSi It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- typically involves multiple steps. One common method includes the bromination of 4-methoxybenzyl alcohol, followed by the introduction of the trimethylsilyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
Types of Reactions:
Substitution Reactions: The bromine atom in Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated benzene derivative.
科学研究应用
Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the methoxy group can be converted to more oxidized forms through the action of oxidizing agents.
相似化合物的比较
Benzene, 1-bromo-4-methoxy-: Similar structure but lacks the trimethylsilyl group.
Benzene, 1-bromo-4-(trimethylsilyl): Similar structure but lacks the methoxy group.
Benzene, 1-methoxy-4-(trimethylsilyl): Similar structure but lacks the bromine atom.
Uniqueness: Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]- is unique due to the presence of all three substituents (bromine, methoxy, and trimethylsilyl) on the benzene ring
属性
分子式 |
C11H17BrOSi |
|---|---|
分子量 |
273.24 g/mol |
IUPAC 名称 |
(2-bromo-5-methoxyphenyl)methyl-trimethylsilane |
InChI |
InChI=1S/C11H17BrOSi/c1-13-10-5-6-11(12)9(7-10)8-14(2,3)4/h5-7H,8H2,1-4H3 |
InChI 键 |
NIBKGAAVZXEGQE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Br)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-6-(naphthalen-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11846731.png)
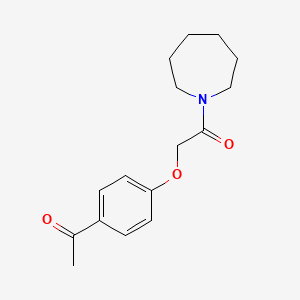
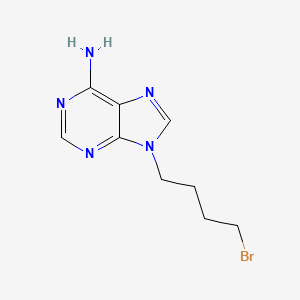

![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)
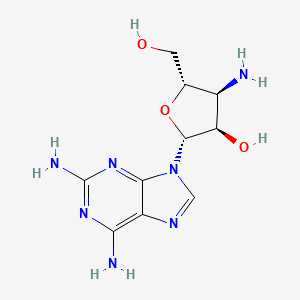
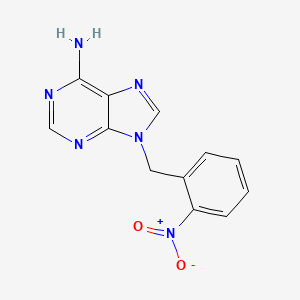


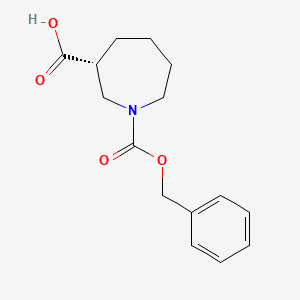
![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)

